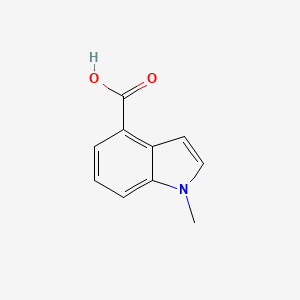

1-methyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality 1-methyl-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPJJUHCLDXVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566591 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-06-4 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-4-carboxylic acid, registered under CAS Number 90924-06-4 , is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid indole scaffold, combined with the reactive carboxylic acid functionality, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the field of drug discovery. The indole nucleus is a well-established "privileged scaffold," appearing in numerous natural products and pharmaceuticals, lauded for its ability to interact with a wide range of biological targets.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Structural Properties

1-methyl-1H-indole-4-carboxylic acid is a solid at room temperature with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1][2] The structure features a bicyclic system composed of a benzene ring fused to a pyrrole ring, with a methyl group at the N1 position of the indole and a carboxylic acid group at the C4 position.

| Property | Value | Source |

| CAS Number | 90924-06-4 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| IUPAC Name | 1-methylindole-4-carboxylic acid | [2] |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)O | [2] |

| InChI Key | FUPJJUHCLDXVGX-UHFFFAOYSA-N | [2] |

| Form | Solid | [4] |

Synthesis Methodologies

The synthesis of 1-methyl-1H-indole-4-carboxylic acid is typically achieved through a multi-step process. A common and efficient route involves the preparation of the corresponding methyl ester, followed by hydrolysis. This approach ensures high purity and yield.

Part 1: Synthesis of the Precursor, Methyl 1H-indole-4-carboxylate

An efficient and relatively mild synthesis for the unmethylated precursor, methyl 1H-indole-4-carboxylate, has been well-documented.[5] This method avoids harsh conditions often associated with traditional indole syntheses like the Fischer indole synthesis.[5][6] The process starts from commercially available materials and proceeds via a palladium/phosphine-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.[5] This key step highlights a modern approach to indole ring formation, offering flexibility for creating functionalized indoles.[5]

Part 2: N-Methylation and Saponification

The final two steps involve the N-methylation of the indole nitrogen followed by saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.

This amide coupling step is a cornerstone of modern medicinal chemistry, allowing for the modular assembly of complex molecules. The choice of coupling reagents (e.g., HATU, EDCI) and reaction conditions is critical to ensure high efficiency and minimize side reactions, preserving the integrity of often complex molecular fragments.

Characterization and Spectral Data

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). A sharp singlet corresponding to the N-methyl group would appear further upfield (around δ 4.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

-

¹³C NMR : The carbon NMR spectrum will display signals for the ten unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic and heterocyclic carbons will appear in the δ 100-140 ppm range, while the N-methyl carbon will be significantly upfield.

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 176.07 or the deprotonated molecule [M-H]⁻ at m/z 174.06. [2]

Safety and Handling

1-methyl-1H-indole-4-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. [2]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

1-methyl-1H-indole-4-carboxylic acid is a high-value chemical intermediate with demonstrated utility in the synthesis of pharmacologically active compounds. Its straightforward, high-yield synthesis from readily available precursors and its crucial role in constructing potent kinase inhibitors like GSK269962A underscore its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory.

References

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Online] Available at: [Link]

- Zhang, Q., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12.

- Alcaide, B., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 87(23), 15659-15673.

- Akbari, A., & Faryabi, M. S. (2022). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II).

-

PubChem. 1-Methyl-1H-Indole-4-Carboxylic Acid. [Online] Available at: [Link]

- Wang, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Molecular Diversity.

-

J&K Scientific. Methyl 1-methyl-1H-indole-4-carboxylate | 1444-12-8. [Online] Available at: [Link]

- Bandarage, U. K., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7164-7169.

- Chaurasiya, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2255-2276.

- Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904.

- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.

Sources

- 1. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. GSK269962A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

Introduction: The Significance of 1-methyl-1H-indole-4-carboxylic acid

An In-depth Technical Guide to 1-methyl-1H-indole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-methyl-1H-indole-4-carboxylic acid, focusing on its essential physicochemical properties, synthesis, characterization, and safe handling. It is designed to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug discovery.

1-methyl-1H-indole-4-carboxylic acid is a heterocyclic building block belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this molecule—a methyl group at the N1 position and a carboxylic acid at the C4 position—makes it a valuable intermediate for synthesizing more complex molecules.[1] Its utility lies in the ability to undergo further chemical modifications at the carboxylic acid group (e.g., amidation, esterification) or through electrophilic substitution on the indole ring, enabling the construction of diverse chemical libraries for screening and drug development.

Core Physicochemical and Spectroscopic Data

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The molecular weight and other key identifiers for 1-methyl-1H-indole-4-carboxylic acid are summarized below.

Table 1: Key Properties of 1-methyl-1H-indole-4-carboxylic acid

| Property | Value | Source(s) |

| Molecular Weight | 175.18 g/mol | [2][3][4][5] |

| Exact Mass | 175.063328530 Da | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3][4][5][6] |

| CAS Number | 90924-06-4 | [2][3][4][5] |

| Physical Form | Solid | |

| IUPAC Name | 1-methylindole-4-carboxylic acid | [4] |

| SMILES String | CN1C=CC2=C(C=CC=C21)C(=O)O | [4] |

| InChI Key | FUPJJUHCLDXVGX-UHFFFAOYSA-N | [4] |

Diagram 1: Molecular Structure

Caption: 2D structure of 1-methyl-1H-indole-4-carboxylic acid.

Synthesis and Purification Protocol

A common and reliable method for preparing 1-methyl-1H-indole-4-carboxylic acid is through the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-indole-4-carboxylate. This process, known as saponification, utilizes a strong base to convert the ester into the carboxylate salt, which is subsequently protonated with acid to yield the final product.

Experimental Protocol: Saponification of Methyl 1-methyl-1H-indole-4-carboxylate

This protocol is adapted from established chemical synthesis procedures.[3]

Materials:

-

Methyl 1-methyl-1H-indole-4-carboxylate

-

Tetrahydrofuran (THF), reagent grade

-

Methanol (MeOH), reagent grade

-

Lithium hydroxide (LiOH), aqueous solution (e.g., 2 M)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 1-methyl-1H-indole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran and methanol (e.g., 5:1 v/v). Stir at room temperature until fully dissolved.

-

Rationale: A solvent mixture is used to ensure the solubility of both the nonpolar indole starting material and the polar lithium hydroxide reagent.

-

-

Hydrolysis: Add an excess of aqueous lithium hydroxide solution (e.g., 20 eq. of 2 M LiOH) to the flask.[3] Allow the reaction to stir at a slightly elevated temperature (e.g., 30°C) for several hours (e.g., 18 hours) or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Rationale: LiOH acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The large excess and extended reaction time ensure the hydrolysis goes to completion.

-

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully acidify it by adding 1 M HCl dropwise until the pH is acidic (pH ~2-3), checking with pH paper. The carboxylic acid product will likely precipitate out of the solution.

-

Rationale: Protonation of the intermediate carboxylate salt is necessary to form the neutral carboxylic acid, which is less soluble in the aqueous medium.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar carboxylic acid product from the aqueous phase.

-

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Rationale: The water wash removes residual inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2: Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 90924-06-4 | 1-Methyl-1H-indole-4-carboxylic acid - Synblock [synblock.com]

- 3. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-methyl-1H-indole-4-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-4-carboxylic acid, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core chemical properties, spectroscopic signature, logical synthesis pathways, and its emerging significance in medicinal chemistry. This document moves beyond simple data recitation to explain the scientific reasoning behind the observed properties and experimental methodologies, reflecting field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

1-methyl-1H-indole-4-carboxylic acid is a stable, solid organic compound.[1] Its structure, featuring a bicyclic indole core N-methylated and substituted with a carboxylic acid at the 4-position, imparts a unique combination of aromaticity, hydrogen bonding capability, and reactivity. These features make it a valuable intermediate for creating more complex molecules with potential biological activity.[2][3]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90924-06-4 | [2][4][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [2][4][5][6] |

| Molecular Weight | 175.18 g/mol | [1][2][4][5][6] |

| Appearance | Solid | [1] |

| Melting Point | Data not available. (For reference, the 3-isomer melts at 197-200 °C, and the 2-isomer at 212 °C) | [7][8] |

| XLogP3-AA | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| pKa (Predicted) | Data not available. (For reference, the predicted pKa of the 3-isomer is 4.01) | [7] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water and nonpolar solvents. |

Spectroscopic Characterization: An Interpretive Guide

Direct experimental spectra for 1-methyl-1H-indole-4-carboxylic acid are not publicly cataloged. However, as a Senior Application Scientist, I can provide a detailed, predictive analysis based on the known effects of its constituent functional groups. This interpretation is crucial for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >11 ppm. Its breadth is due to hydrogen bonding and exchange with any trace water.

-

Aromatic Protons (Indole Ring): Three protons on the benzene portion (H5, H6, H7) and two on the pyrrole portion (H2, H3) will reside in the aromatic region (approx. 7.0-8.0 ppm). The H5 and H7 protons, being adjacent to the electron-withdrawing carboxylic acid group, would likely be the most deshielded. Their specific chemical shifts and coupling patterns (doublets, triplets) will be diagnostic of the 1,4-disubstitution pattern.

-

N-Methyl Protons (-NCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-4.0 ppm. The direct attachment to the nitrogen atom within the aromatic system causes this distinct downfield shift compared to an aliphatic amine.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (-COOH): The least shielded carbon, expected in the 165-175 ppm range.

-

Aromatic Carbons: Eight distinct signals are expected in the 100-140 ppm range. The carbon bearing the carboxylic acid (C4) and the carbons at the ring junction (C3a, C7a) will be quaternary and thus identifiable through DEPT experiments.[9]

-

N-Methyl Carbon (-NCH₃): A signal expected in the 30-35 ppm range.

-

The IR spectrum is dominated by the carboxylic acid functional group. The following absorption bands are predicted to be most prominent:

-

O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

-

C-H Stretches: Aromatic C-H stretches will appear as sharper peaks just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[11]

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹. Its position confirms the presence of a conjugated carboxylic acid.[10]

-

C=C Stretches: Aromatic ring stretching vibrations will cause several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend: A medium-intensity C-O stretch will be present in the 1320-1210 cm⁻¹ region, coupled with O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[10]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation.

-

Electrospray Ionization (ESI): In positive mode, the molecule will readily protonate to give a strong [M+H]⁺ ion at m/z 176.1. In negative mode, it will deprotonate to show an [M-H]⁻ ion at m/z 174.0.[4]

-

Fragmentation: The most likely initial fragmentation would be the loss of water (H₂O) or the carboxyl group (COOH), leading to significant daughter ions.

Section 2: Synthesis and Reactivity

Understanding the synthesis of 1-methyl-1H-indole-4-carboxylic acid is key to its application. The most direct and common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, methyl 1-methyl-1H-indole-4-carboxylate.

-

Carboxylic Acid Group: This is the most reactive site for many transformations. It can readily undergo:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Formation: Activation (e.g., to an acyl chloride or with coupling reagents like EDC/HOBt) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for building larger, drug-like molecules.

-

Reduction: Can be reduced to the corresponding primary alcohol, (1-methyl-1H-indol-4-yl)methanol, using strong reducing agents like LiAlH₄.

-

-

Indole Nucleus: The indole ring is typically electron-rich and susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid group at the 4-position deactivates the ring, particularly the benzene portion, making such reactions more challenging than on an unsubstituted indole. The N-methylation also prevents reactions that typically occur at the indole nitrogen, such as N-alkylation or N-acylation.

Section 3: Applications in Research and Drug Development

While 1-methyl-1H-indole-4-carboxylic acid is primarily an intermediate, its structural motif is present in numerous biologically active compounds. Its utility stems from its role as a rigid scaffold that can be elaborated upon to target various biological systems. The parent structure, indole-4-carboxylate, is a known building block for compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. [2] Key Application Areas:

-

Pharmaceutical Intermediates: Its primary use is as a starting material or intermediate in multi-step syntheses. The carboxylic acid handle allows for covalent attachment to other molecular fragments, making it invaluable in fragment-based drug discovery (FBDD) and lead optimization.

-

Scaffold for Bioactive Molecules: The indole core is a "privileged scaffold" in medicinal chemistry, appearing in many approved drugs. By modifying the carboxylic acid group, researchers can synthesize libraries of compounds for screening against targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurological disorders. [2][3]3. Materials Science: Indole derivatives are also explored in materials science for the development of organic electronics and functional dyes, although this is a less common application for this specific molecule. [2]

Conclusion

1-methyl-1H-indole-4-carboxylic acid is a well-defined chemical entity with a predictable spectroscopic and reactivity profile. Its value to the scientific community lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics. The straightforward synthesis from its methyl ester and the reliable reactivity of its carboxylic acid group make it an accessible and important tool for researchers in organic synthesis and medicinal chemistry. This guide provides the foundational knowledge necessary for its effective and logical application in a research setting.

References

-

Magritek. Methyl 1H-indole-3-carboxylate. [Online] Available at: [Link]

-

National Institute of Standards and Technology. 1H-Indole-2-carboxylic acid, 1-methyl-. [Online] NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. 1-Methyl-1H-Indole-4-Carboxylic Acid. [Online] PubChem Compound Database. Available at: [Link]

-

ChemSynthesis. methyl 1-acetyl-1H-indole-4-carboxylate. [Online] Available at: [Link]

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Online] Available at: [Link]

-

Wiley-VCH. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. [Online] SpectraBase. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Organic Chemistry Data. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Indole, 1-methyl-. [Online] NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. methyl 1H-indole-4-carboxylate. [Online] PubChem Compound Database. Available at: [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Online] Available at: [Link]

Sources

- 1. 1-methyl-1H-indole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 90924-06-4 | 1-Methyl-1H-indole-4-carboxylic acid - Synblock [synblock.com]

- 6. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

1-methyl-1H-indole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 1-methyl-1H-indole-4-carboxylic Acid

Introduction

1-methyl-1H-indole-4-carboxylic acid is a heterocyclic building block integral to synthetic chemistry and drug discovery. As a derivative of indole, a privileged scaffold in medicinal chemistry, its structure is a key component in the synthesis of a wide range of biologically active compounds. A thorough understanding of its physical properties is paramount for researchers in designing synthetic routes, developing purification strategies, formulating drug candidates, and ensuring reliable analytical characterization. This guide provides a comprehensive overview of the core physical properties of 1-methyl-1H-indole-4-carboxylic acid, grounded in established analytical techniques and field-proven insights. We will not only present the known data but also delve into the causality behind the experimental methods used for their determination, offering a self-validating framework for researchers.

Molecular and Physicochemical Properties

A summary of the fundamental molecular and computed physical properties provides a foundational overview of the compound. These values are essential for stoichiometric calculations, preliminary solubility assessments, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [1][2][3] |

| Exact Mass | 175.063328530 Da | [1] |

| Appearance | Solid (Form) | [2] |

| Boiling Point | 389°C at 760 mmHg (Predicted) | [4] |

| XLogP3-AA | 1.5 | [1] |

| Topological Polar Surface Area | 42.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Melting Point

Causality and Experimental Protocol for Melting Point Determination

The determination relies on heating a small, powdered sample at a controlled rate and observing the temperature range from the first sign of liquefaction to complete melting.[6] The capillary method is standard due to its simplicity and requirement for only a small amount of sample.[7]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered, using a mortar and pestle if necessary.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find a rough range.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Replicates: For accuracy, perform at least two careful determinations.

Solubility Profile

The solubility of a compound dictates solvent selection for reactions, extractions, chromatography, and formulation. While quantitative solubility data is not available, a qualitative assessment can be made based on the molecule's functional groups: a non-polar indole ring and a polar, acidic carboxylic acid group. This structure suggests poor solubility in water but good solubility in many organic solvents. Crucially, the acidic proton of the carboxylic acid allows it to be deprotonated by bases to form a water-soluble carboxylate salt.

Causality and Experimental Protocol for Solubility Classification

The principle "like dissolves like" governs solubility. A systematic approach involves testing the compound's solubility in a sequence of solvents of varying polarity and pH.[9] This allows for classification based on the functional groups present.[10]

Protocol: Qualitative Solubility Testing

-

General Procedure: In a small test tube, add ~25 mg of the compound to 0.75 mL of the solvent. Shake vigorously for 60 seconds. If the solid dissolves completely, it is classified as soluble.[10][11]

-

Solvent Sequence:

-

Water (H₂O): Test solubility in water first. If soluble, test the solution with litmus or pH paper.[9][12] An acidic pH would confirm the presence of the carboxylic acid.

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% aqueous NaOH. Solubility indicates an acidic functional group, such as a carboxylic acid or a phenol, which is deprotonated to form a soluble salt.[12]

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% aqueous NaHCO₃. Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ is characteristic of a strong organic acid, like a carboxylic acid, which is acidic enough to be deprotonated by the bicarbonate ion, releasing CO₂ gas.[10][12]

-

5% Hydrochloric Acid (HCl): If insoluble in water and NaOH, test in 5% aqueous HCl. Solubility indicates a basic functional group, such as an amine. 1-methyl-1H-indole-4-carboxylic acid is expected to be insoluble.[10]

-

Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate.

-

Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of a compound's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations. This value is critical in drug development, as the ionization state of a molecule affects its solubility, membrane permeability, and receptor binding. While an experimental pKa for the title compound is not available, the related 1-methyl-1H-indole-3-carboxylic acid has a pKa of 4.01 ± 0.10, which serves as a reasonable estimate.[5] Carboxylic acids typically have pKa values in the 4-5 range.[13]

Causality and Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa.[14] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. A plot of pH versus the volume of base added yields a titration curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[14][15]

Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[14]

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Initial Acidification (Optional but recommended): Add a small amount of standardized HCl (e.g., 0.1 M) to lower the initial pH to ~2 to ensure the titration starts with the fully protonated species.[14]

-

Titration: Begin adding a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize (<0.01 pH unit change per minute) and record both the total volume of NaOH added and the corresponding pH.[14]

-

Data Analysis: Continue the titration well past the expected equivalence point (e.g., to pH 12). Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination: Determine the volume of NaOH required to reach the equivalence point (the steepest part of the curve, or the peak of the first derivative plot). The volume at the half-equivalence point is half of this value. The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[14]

-

Replicates: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[14]

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is a cornerstone of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. While specific spectra for 1-methyl-1H-indole-4-carboxylic acid are not publicly available in the searched databases, ChemicalBook indicates their existence.[16]

Expected ¹H NMR Signals:

-

N-CH₃: A singlet around 3.7-4.0 ppm.

-

Indole Protons: A series of doublets and triplets in the aromatic region (approx. 6.5-8.0 ppm).

-

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Protocol: NMR Sample Preparation

-

Sample Weighing: Weigh 5-25 mg of the compound for a ¹H NMR spectrum into a small vial.[17][18]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[19]

-

Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[19]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[20]

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-H Stretches (Aromatic/Alkyl): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=C Stretches (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[21] Take a background spectrum of the empty crystal.[22]

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.[22]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[21][23]

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Available Data: High-resolution mass spectrometry data is available from PubChem.[1]

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Precursor Ion: [M-H]⁻

-

Observed m/z: 174.056

-

Calculated Exact Mass of [C₁₀H₈NO₂]⁻: 174.0560

-

Instrumentation: Orbitrap

Protocol: Direct Infusion Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of water.

-

Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump.[24] Connect the syringe to the mass spectrometer's ESI source via PEEK tubing.[24]

-

Infusion: Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[25]

-

MS Tuning and Acquisition: Optimize the mass spectrometer source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and strong signal for the ion of interest ([M-H]⁻ at m/z 174.056).[24][25]

-

Data Acquisition: Acquire the mass spectrum over the desired mass range. For high-resolution analysis, ensure the instrument is properly calibrated to obtain accurate mass measurements.

References

-

NMR Sample Preparation: The Complete Guide. Organomation.

-

NMR Sample Preparation. University of Strathclyde.

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.

-

1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem, National Center for Biotechnology Information.

-

Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL.

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

-

Melting point determination. University of Calgary.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.

-

Direct Infusion Mass Spectrometry for Complex Lipid Analysis. PubMed, National Center for Biotechnology Information.

-

Experiment: Solubility of Organic & Inorganic Compounds. Leeward Community College.

-

Procedure For Determining Solubility of Organic Compounds. Scribd.

-

Experiment 1 - Melting Points. University of Missouri–St. Louis.

-

experiment (1) determination of melting points. University of Technology, Iraq.

-

Direct infusion of an analyte with an ISQ EC/EM single quadrupole mass detector. Thermo Fisher Scientific.

-

Measuring the Melting Point. Westlab Canada.

-

Determination of Melting Point. Gwinnett County Public Schools.

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University.

-

Solubility of Organic Compounds. Queen's University.

-

A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications.

-

Direct infusion-SIM as fast and robust method for absolute protein quantification in complex samples. CORE.

-

Sample preparation for proteomics- Direct infusion & LC-MS/MS. YouTube.

-

1-methyl-1H-indole-4-carboxylic acid AldrichCPR. Sigma-Aldrich.

-

CAS 90924-06-4 | 1-Methyl-1H-indole-4-carboxylic acid. Synblock.

-

1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo.

-

Sample preparation for FT-IR. University of the West Indies at Mona.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

-

1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID(90924-06-4) 1H NMR. ChemicalBook.

-

1-Methyl-1H-indole-4-carboxylic acid. Santa Cruz Biotechnology.

-

Development of Methods for the Determination of pKa Values. PMC, National Institutes of Health.

-

1-Methyl-1H-indole-3-carboxylicacid Formula. ECHEMI.

-

(PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate.

-

methyl 1-acetyl-1H-indole-4-carboxylate. ChemSynthesis.

-

2.8: pH measurement and determination of pKa value. Chemistry LibreTexts.

-

1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.

-

Methyl 1-methyl-1H-indole-4-carboxylate. J&K Scientific.

-

1-Methylindole(603-76-9) 1H NMR spectrum. ChemicalBook.

-

3-Methyl-1H-indole-4-carboxylic acid. Chem-Impex.

-

1-methylindole. Organic Syntheses Procedure.

-

Methyl 1H-indole-3-carboxylate. Magritek.

-

Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum. ChemicalBook.

Sources

- 1. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-1H-indole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CAS 90924-06-4 | 1-Methyl-1H-indole-4-carboxylic acid - Synblock [synblock.com]

- 5. echemi.com [echemi.com]

- 6. pennwest.edu [pennwest.edu]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID(90924-06-4) 1H NMR [m.chemicalbook.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. organomation.com [organomation.com]

- 20. mt.com [mt.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. agilent.com [agilent.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

1-methyl-1H-indole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indole-4-carboxylic acid

Abstract

1-methyl-1H-indole-4-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its rigid, substituted indole scaffold is a common feature in a variety of biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and professionals in chemical development. We will dissect two primary strategies: the functionalization of a pre-formed indole core and the de novo construction of the indole ring system. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers a comparative analysis of the available methods to inform rational synthesis design.

Introduction and Retrosynthetic Analysis

The synthesis of substituted indoles is a cornerstone of modern heterocyclic chemistry. 1-methyl-1H-indole-4-carboxylic acid, in particular, presents a specific synthetic challenge due to the substitution pattern on the benzene portion of the bicyclic system. A robust retrosynthetic analysis reveals two divergent and viable approaches for its construction.

Approach A: Functional Group Interconversion (FGI) focuses on a late-stage modification of a pre-existing indole-4-carboxylate scaffold. This is often the most direct and highest-yielding route, relying on well-established reactions such as N-alkylation and ester hydrolysis.

Approach B: De Novo Ring Construction involves building the indole ring from acyclic precursors. This strategy leverages classic and modern named reactions in indole synthesis. While potentially more complex, it can offer advantages in terms of precursor availability and the ability to introduce diversity early in the synthesis.

The following diagram illustrates these primary disconnection strategies.

Caption: Retrosynthetic analysis of 1-methyl-1H-indole-4-carboxylic acid.

Pathway I: Synthesis via Functional Group Interconversion

This pathway represents the most pragmatic and widely adopted route for the laboratory and pilot-scale synthesis of the target molecule. It is a linear sequence beginning with the synthesis of an indole-4-carboxylate ester, followed by N-methylation and final saponification.

Step 1: Synthesis of the Indole Core (Methyl 1H-indole-4-carboxylate)

A highly efficient and modern method for constructing the indole-4-carboxylate core is the palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative. This method, detailed in Organic Syntheses, offers excellent functional group tolerance and high yields.[1] The process begins with commercially available methyl 2-methyl-3-nitrobenzoate and proceeds through a Wittig reaction to form the key styrene intermediate, which is then cyclized.

The causality for choosing a palladium-catalyzed approach lies in its mild reaction conditions and broad substrate scope, avoiding the often harsh acidic or thermal conditions of classical indole syntheses that might be incompatible with the ester functionality.[1]

Step 2: N-Methylation of Methyl 1H-indole-4-carboxylate

The introduction of the N-methyl group is a critical step. The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by a suitable base. The resulting indolide anion is a potent nucleophile that reacts efficiently with an electrophilic methyl source.

Common conditions for this transformation involve a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of methyl iodide (MeI).[2] An alternative, often used in industrial settings due to safety considerations with NaH, is the use of a weaker base like potassium carbonate (K₂CO₃) with a more reactive methylating agent like dimethyl sulfate (DMS) in a solvent such as acetone.[3]

The choice of base and solvent system is crucial. NaH provides rapid and irreversible deprotonation, driving the reaction to completion. The use of DMF or THF effectively solvates the sodium cation without interfering with the nucleophilic indolide.

Step 3: Saponification to 1-methyl-1H-indole-4-carboxylic acid

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved under basic conditions (saponification) to avoid potential side reactions on the electron-rich indole ring that can occur under strong acid catalysis. Lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/Methanol/Water) is a particularly effective system.[4] The use of LiOH is advantageous as it minimizes the risk of epimerization at adjacent stereocenters (not relevant here, but a key consideration in complex molecule synthesis) and often results in clean, high-yielding conversions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. A final acidic workup protonates the carboxylate to furnish the desired product.

Experimental Workflow and Protocol

The following diagram and protocol detail the high-yield conversion of the intermediate ester to the final product.

Caption: Workflow for the hydrolysis of methyl 1-methyl-1H-indole-4-carboxylate.

Detailed Protocol: Saponification of Methyl 1-methyl-1H-indole-4-carboxylate [4]

-

Reagents and Equipment:

-

Methyl 1-methyl-1H-indole-4-carboxylate (1.00 eq.)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

2M Lithium hydroxide (LiOH) aqueous solution (20.0 eq.)

-

1N Hydrochloric acid (HCl)

-

250-mL round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a 250-mL round-bottom flask, add methyl 1-methyl-1H-indole-4-carboxylate (e.g., 429 mg, 2.27 mmol).

-

Add tetrahydrofuran (50 mL) and methanol (10 mL) to dissolve the starting material.

-

To the stirred solution, add 2M aqueous lithium hydroxide (22.7 mL, 45.4 mmol).

-

Stir the resulting solution for 18 hours at 30 °C under an inert atmosphere.

-

After the reaction is complete, remove the THF and MeOH under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5-6 using 1N HCl. A solid precipitate will form.

-

Collect the solid by vacuum filtration.

-

Dry the collected solid in a vacuum oven to yield 1-methyl-1H-indole-4-carboxylic acid.

-

| Parameter | Value | Reference |

| Starting Material | Methyl 1-methyl-1H-indole-4-carboxylate | [4] |

| Reagents | LiOH, THF, MeOH, H₂O | [4] |

| Temperature | 30 °C | [4] |

| Reaction Time | 18 hours | [4] |

| Reported Yield | 94% | [4] |

Pathway II: Analysis of De Novo Ring Construction Methods

While typically more step-intensive for this specific target, constructing the indole ring de novo is a powerful strategy, particularly in the context of creating analogues with diverse substitution patterns. Below is an expert analysis of how prominent named reactions could be adapted for this synthesis.

-

Fischer Indole Synthesis : This is arguably the most famous indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone.[5][6] To produce the target molecule, one would require the phenylhydrazone derived from N-methyl-N-(phenyl)hydrazine and a pyruvate derivative bearing a protected carboxylic acid at the ortho position of the phenyl ring. The primary challenges would be the synthesis of the substituted hydrazine and controlling the regioselectivity of the cyclization, which can be sensitive to electronic and steric factors.[7]

-

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation joins an ortho-haloaniline with a disubstituted alkyne.[8][9] Synthesis of the target would necessitate reacting an N-methyl-ortho-iodoaniline with an alkyne such as propiolic acid or its ester. A key consideration is the regioselectivity of the alkyne insertion, which generally places the nitrogen atom at the more sterically hindered carbon of the alkyne, a condition that is met in this case.[10] This modern method offers excellent functional group compatibility.

-

Reissert Indole Synthesis : The Reissert synthesis involves the reductive cyclization of an ortho-nitrophenylpyruvate, which is formed from the condensation of an ortho-nitrotoluene with diethyl oxalate.[11][12] To adapt this for our target, one would need to start with a 2-methyl-3-nitrobenzoic acid derivative, which would first need to be N-methylated post-cyclization. The classical conditions involving strong base and subsequent reduction can limit its applicability for highly functionalized molecules.[13]

-

Hemetsberger Indole Synthesis : This method proceeds via the thermal decomposition of an α-azidocinnamate ester to form an indole-2-carboxylate.[14][15] This pathway is not well-suited for synthesizing a 4-carboxylic acid derivative directly as it inherently produces substitution at the 2-position.

Conclusion

For the synthesis of 1-methyl-1H-indole-4-carboxylic acid, the Functional Group Interconversion (FGI) pathway is demonstrably superior in terms of efficiency, yield, and operational simplicity. The route leveraging a modern palladium-catalyzed synthesis of the methyl 1H-indole-4-carboxylate core, followed by straightforward N-methylation and a high-yielding saponification, represents the current state-of-the-art. While de novo methods like the Larock and Fischer syntheses are powerful tools for indole construction, they introduce greater complexity for this specific substitution pattern. The FGI approach provides a reliable and scalable route, making it the recommended pathway for research, development, and production applications.

References

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses, 80, 75. [Link]

- Akbari, A., & Faryabi, M. S. (2022). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II).

- Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. The Merck Index Online.

-

Wikipedia contributors. (n.d.). Reissert indole synthesis. Wikipedia. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Hemetsberger indole synthesis. Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]

- Cambridge University Press. (n.d.). Reissert Indole Synthesis.

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

- Moody, C. J., & Roff, G. J. (2007). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 5(15), 2429-2439.

- Hu, Y., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(21), 8112-8115.

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.

- Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 21, 795-810.

- ChemWis. (2023). Reissert Indole Synthesis. YouTube.

- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.

- Gribble, G. W. (2004). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Gribble, G. W. (2004). Hemetsberger Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.

- SciSpace. (n.d.). Larock indole synthesis.

- ResearchG

- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.

-

PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indole-4-yl)ethanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Gassman, P. G., & van Bergen, T. J. (1974).

- Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate.

- ChemSynthesis. (n.d.).

- Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68.

- Li, Y., et al. (2020). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters, 22(19), 7584–7588.

- Houston, K. H., et al. (2016). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS infectious diseases, 2(12), 921–933.

- Sigma-Aldrich. (n.d.).

- Coste, A., et al. (2011). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 76(11), 4448–4459.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Reissert_indole_synthesis [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-methyl-1H-indole-4-carboxylic acid: Synthesis, Physicochemical Properties, and a Proposed Workflow for Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged structure" in drug discovery. While the broader class of indole derivatives has been extensively studied, the specific biological activities of many individual analogs remain underexplored. This guide focuses on one such compound: 1-methyl-1H-indole-4-carboxylic acid .

Despite its availability and defined chemical structure, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of specific data on the biological targets and mechanism of action of 1-methyl-1H-indole-4-carboxylic acid. This presents both a challenge and an opportunity for the research community. This technical guide aims to provide a thorough overview of the known chemical properties and synthesis of this compound. Furthermore, in the absence of extensive biological data, we propose a structured, field-proven workflow for its biological characterization, from initial high-throughput screening to more focused in vitro assays. This guide is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and other under-characterized indole derivatives.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental for any experimental design in drug discovery and development. Below is a summary of the key properties of 1-methyl-1H-indole-4-carboxylic acid.

| Property | Value | Source |

| CAS Number | 90924-06-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3][4][5] |

| Molecular Weight | 175.18 g/mol | [2][3][5] |

| IUPAC Name | 1-methylindole-4-carboxylic acid | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% (commercial sources) | [6] |

Synthesis of 1-methyl-1H-indole-4-carboxylic acid

The synthesis of 1-methyl-1H-indole-4-carboxylic acid is a well-documented process. A common and efficient method involves the hydrolysis of its methyl ester precursor, methyl 1-methyl-1H-indole-4-carboxylate.[7] The following protocol is a representative example of this synthetic route.

Experimental Protocol: Synthesis via Hydrolysis

Materials:

-

Methyl 1-methyl-1H-indole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH), 2M aqueous solution

-

Hydrochloric acid (HCl), 1N aqueous solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-indole-4-carboxylate in a mixture of tetrahydrofuran and methanol.

-

Hydrolysis: Add a 2M aqueous solution of lithium hydroxide to the flask.

-

Reaction Conditions: Stir the resulting solution at 30°C for 18 hours under an inert atmosphere.

-

Work-up: a. Remove the organic solvents (THF and MeOH) under reduced pressure. b. Perform an extraction with ethyl acetate. c. Adjust the pH of the aqueous solution to 5-6 using 1N HCl to precipitate the product.

-

Isolation: Collect the solid product by filtration and dry it in vacuo to yield 1-methyl-1H-indole-4-carboxylic acid as a white solid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-methyl-1H-indole-4-carboxylic acid.

Biological Activity: An Unexplored Frontier

As of the writing of this guide, there is a conspicuous absence of peer-reviewed studies detailing the specific biological activities of 1-methyl-1H-indole-4-carboxylic acid. While some vendor websites make unsubstantiated claims about its interaction with histamine H3 receptors, these are not supported by verifiable data in the scientific literature.[7]

However, the broader family of indole carboxylic acids has shown a remarkable range of pharmacological properties, including but not limited to:

-

Antiviral activity: Certain indole-2-carboxylate derivatives have been investigated as inhibitors of the hepatitis C virus.[1]

-

Anti-HIV activity: Indole-2-carboxylic acid derivatives have been explored as novel HIV-1 integrase strand transfer inhibitors.[8][9]

-

Antiparasitic activity: 1H-Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][10]

-

Antifungal activity: Various indole derivatives have demonstrated potential as antifungal agents.[1][11]

-

Enzyme inhibition: The indole scaffold is present in many enzyme inhibitors, and related compounds like 3-methyl-1H-indole-4-carboxylic acid are used in studies of enzyme inhibition and receptor binding.

The known activities of these related compounds suggest that 1-methyl-1H-indole-4-carboxylic acid is a promising candidate for biological screening and could potentially interact with a variety of biological targets.

Proposed Workflow for Biological Characterization

For researchers seeking to elucidate the biological activity of 1-methyl-1H-indole-4-carboxylic acid, we propose the following systematic approach. This workflow is designed to be a self-validating system, ensuring that any observed activity is robust and reproducible.

Phase 1: High-Throughput Screening (HTS)

The initial step is to perform a broad screen of the compound against a diverse panel of biological targets. This will help to identify potential areas of activity and guide further investigation.

Experimental Protocol: High-Throughput Screening

-

Compound Preparation: Prepare a stock solution of 1-methyl-1H-indole-4-carboxylic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plates: Using automated liquid handling, dispense the compound into multi-well assay plates at a standard screening concentration (e.g., 10 µM).

-

Target Panels: Screen the compound against a variety of target panels, which may include:

-

GPCRs (G-protein coupled receptors): A panel of binding and functional assays for different GPCR families.

-

Kinases: A panel of enzymatic assays for a broad range of protein kinases.

-

Ion Channels: Assays to measure the effect of the compound on the activity of various ion channels.

-

Nuclear Receptors: Assays to assess the agonistic or antagonistic activity of the compound on nuclear receptors.

-

Enzymes: A panel of assays for other key enzyme classes (e.g., proteases, phosphatases).

-

-

Data Analysis: Analyze the screening data to identify any "hits" – instances where the compound shows significant activity against a particular target. A common threshold for a hit is >50% inhibition or activation at the screening concentration.

Phase 2: Hit Confirmation and Dose-Response Analysis

Any hits identified in the HTS phase must be confirmed to rule out false positives.

Experimental Protocol: Hit Confirmation and Dose-Response

-

Compound Re-synthesis/Re-purification: To ensure that the observed activity is not due to an impurity, it is best practice to use a freshly synthesized or re-purified batch of the compound.

-

Confirmatory Screen: Re-test the compound against the identified hit targets in triplicate at the initial screening concentration.

-

Dose-Response Curve: For confirmed hits, perform a dose-response analysis by testing the compound over a range of concentrations (e.g., from 1 nM to 100 µM). This will allow for the determination of key potency metrics such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Phase 3: In Vitro Functional and Mechanistic Assays

Once a confirmed hit with a measurable potency is identified, the next step is to further characterize the compound's interaction with the target using more detailed in vitro assays. The specific assays will depend on the nature of the target.

Example Experimental Protocol: Cell-Based Functional Assay (for a GPCR hit)

-

Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target GPCR.

-

Assay Principle: Utilize a downstream functional readout of GPCR activation, such as:

-

cAMP accumulation assay: For Gs- or Gi-coupled receptors.

-

Calcium flux assay: For Gq-coupled receptors.

-

β-arrestin recruitment assay: For a G-protein independent signaling pathway.

-

-

Procedure: a. Seed the cells in multi-well plates. b. Treat the cells with varying concentrations of 1-methyl-1H-indole-4-carboxylic acid. c. For antagonist activity, co-treat the cells with a known agonist for the receptor. d. Add the detection reagents for the specific assay readout. e. Measure the signal using a plate reader.

-

Data Analysis: Analyze the data to determine if the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Proposed Research Workflow Diagram

Caption: A proposed workflow for the biological characterization of novel compounds.

Conclusion

1-methyl-1H-indole-4-carboxylic acid represents an intriguing yet under-characterized molecule within the medicinally important indole family. While its synthesis and physicochemical properties are well-defined, its biological activities remain largely uncharted territory. This guide has provided a comprehensive overview of the existing knowledge and, more importantly, a robust and systematic framework for future research. By following the proposed workflow, from broad-based screening to detailed mechanistic studies, researchers can effectively probe the biological potential of this compound. The insights gained from such studies will not only illuminate the specific properties of 1-methyl-1H-indole-4-carboxylic acid but also contribute to the broader understanding of the structure-activity relationships within the indole class of compounds, potentially paving the way for the development of novel therapeutics.

References

-

3-Methyl-1H-indole-4-carboxylic acid - Chem-Impex. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Retrieved January 12, 2026, from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023). Retrieved January 12, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (2023). Retrieved January 12, 2026, from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. biorxiv.org [biorxiv.org]

- 4. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-methyl-1H-indole-4-carboxylic Acid Derivatives and Their Therapeutic Potential

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds and hydrophobic interactions allow it to bind to a diverse range of biological targets. Within this broad family, derivatives of 1-methyl-1H-indole-4-carboxylic acid represent a specific and compelling subclass for exploration in drug discovery. The methylation at the N1 position prevents the formation of certain intermolecular interactions and can enhance metabolic stability, while the carboxylic acid at the C4 position provides a versatile handle for chemical modification to generate libraries of amides, esters, and other derivatives.[2][3] This guide will provide a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this promising class of molecules.

Core Compound: 1-methyl-1H-indole-4-carboxylic acid

Chemical Structure and Properties

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.18 g/mol [1]

-

CAS Number: 90924-06-4[1]

-

Appearance: Typically an off-white to yellowish powder.[2]

-

Solubility: Generally soluble in organic solvents.[2]

Synthesis of 1-methyl-1H-indole-4-carboxylic Acid and its Derivatives

The synthesis of the core compound can be achieved through various established methods in indole chemistry. A common route involves the Fischer indole synthesis or modifications thereof to construct the indole ring system, followed by methylation of the indole nitrogen.

General Synthetic Workflow

The derivatization of 1-methyl-1H-indole-4-carboxylic acid most commonly involves the formation of an amide bond. This is a robust and well-understood transformation in medicinal chemistry, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Caption: General synthetic workflow for the preparation of 1-methyl-1H-indole-4-carboxamide derivatives.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the synthesis of an amide derivative from 1-methyl-1H-indole-4-carboxylic acid.

Materials:

-

1-methyl-1H-indole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt[4]

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or another suitable base

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride): To a solution of 1-methyl-1H-indole-4-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Method B (Coupling Agents): To a solution of 1-methyl-1H-indole-4-carboxylic acid in anhydrous DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes.

-

-

Amide Formation:

-

To the activated carboxylic acid (either the crude acid chloride dissolved in DCM or the reaction mixture from Method B), add the desired amine and triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

-

Therapeutic Applications and Biological Activities of Derivatives

While direct and extensive research on the biological activities of 1-methyl-1H-indole-4-carboxylic acid derivatives is an emerging field, the broader class of indole carboxamides has shown significant promise in several therapeutic areas. By extension, derivatives of our core compound are hypothesized to share similar activities.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, often targeting key components of cell proliferation and survival pathways.[5]

Potential Mechanism of Action: Kinase Inhibition

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of 1-methyl-1H-indole-4-carboxylic acid could potentially be designed to target various kinases involved in cancer progression, such as:

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Important in cell growth, proliferation, and angiogenesis.

-

Serine/Threonine Kinases (e.g., CDKs, Akt): Regulate the cell cycle and apoptosis.[2]

Caption: Potential mechanism of anticancer activity via inhibition of receptor tyrosine kinases.

Table 1: Anticancer Activity of Representative Indole Carboxamide Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |